Hyfl B
Description
Overview of Macrocyclic Peptides in Biological Systems
Macrocyclic peptides are peptides with a cyclic structure, which can be formed through various types of chemical linkages, including amide bonds (head-to-tail cyclization), disulfide bonds, lactone, ether, or thioether bonds. nih.govrsc.org This cyclic architecture, compared to their linear counterparts, typically results in increased conformational rigidity, enhanced stability against proteolytic degradation, and improved binding affinity and selectivity towards target molecules. biomolther.orgnih.govfrontiersin.orgirbm.com Naturally occurring macrocyclic peptides are found across various life forms, including plants, marine organisms, fungi, and bacteria, and exhibit a wide array of biological activities such as antimicrobial, antifungal, antiviral, insecticidal, cytotoxic, and immunosuppressive effects. nih.govresearchgate.netnih.govnih.govmdpi.comuq.edu.aupsu.edu Their stability and diverse bioactivities make them attractive candidates for therapeutic development and as biochemical tools. biomolther.orgnih.govfrontiersin.orgirbm.comuq.edu.aupsu.edujpt.comosu.eduacs.orgbiochempeg.comnih.gov
The Significance of the Cyclic Cystine Knot (CCK) Motif in Peptide Architecture
A particularly important structural motif found in many stable macrocyclic peptides, including cyclotides, is the cystine knot. uq.edu.aupsu.edunih.govwikipedia.orgnih.gov The cystine knot is characterized by the presence of three disulfide bonds, where two of these bonds and the connecting polypeptide segments form a ring that is threaded by the third disulfide bond. uq.edu.aupsu.eduwikipedia.org This arrangement creates a mechanically stable knot-like structure. uq.edu.aupsu.eduwikipedia.org
Within the broader category of cystine knots, the Cyclic Cystine Knot (CCK) motif is a defining feature of cyclotides. nih.govpsu.edunih.govwikipedia.orgnih.govdiva-portal.orgfrontiersin.orgoup.comijsred.com The CCK motif in cyclotides combines the head-to-tail cyclic peptide backbone with the knotted arrangement of three disulfide bonds formed by six conserved cysteine residues. nih.govnih.govnih.govdiva-portal.orgfrontiersin.orgoup.comijsred.com This unique combination of a cyclic backbone and a cystine knot confers exceptional resistance to thermal, chemical, and enzymatic degradation, making cyclotides remarkably stable molecules. nih.govnih.govnih.govdiva-portal.orgfrontiersin.orgoup.comijsred.com Studies have shown that the integrity of the CCK is crucial for cyclotide folding, stability, and bioactivity. nih.govoup.comacs.org
Historical Context of Cyclotide Discovery and Classification
The discovery of cyclotides dates back to the late 1960s with the isolation of kalata B1 from the African plant Oldenlandia affinis (Rubiaceae), which was traditionally used to accelerate childbirth. nih.govoup.com Kalata B1 was found to be a peptide around 30 residues long with uterotonic activity. nih.gov Around the same time, other similar macrocyclic peptides were discovered in plants from the Rubiaceae and Violaceae families. nih.gov
The term "cyclotide" was coined in 1999 to define this family of peptides based on their shared characteristics: a head-to-tail cyclized backbone and the cyclic cystine knot topology, along with sequence homology. nih.govnih.gov Cyclotides have since been discovered in additional plant families, including Cucurbitaceae, Fabaceae, Solanaceae, and Apocynaceae, although the majority are found in Rubiaceae and Violaceae. nih.govfrontiersin.orgijsred.com
Cyclotides are primarily classified into three main subfamilies: the Möbius, bracelet, and trypsin inhibitor subfamilies. nih.govnih.govdiva-portal.orgoup.comresearchgate.netuq.edu.au This classification is based on structural and sequence differences, particularly the presence or absence of a cis-Pro residue in loop 5, which causes a conceptual 180° twist in the backbone of Möbius cyclotides. nih.govnih.govdiva-portal.orgfrontiersin.orgoup.comresearchgate.netuq.edu.au Bracelet cyclotides lack this cis-Pro in loop 5 and are generally slightly larger and more structurally diverse than Möbius cyclotides. nih.govnih.gov Trypsin inhibitor cyclotides, found in plants like Momordica cochinchinensis, also contain the CCK motif but share less sequence homology with the other subfamilies and are potent trypsin inhibitors. nih.govfrontiersin.orgijsred.comntu.edu.sg A more recent classification approach also considers sequence signatures within the cyclotide precursor proteins. frontiersin.orgresearchgate.net
The Unique Position of Hyfl B within the Cyclotide Family
This compound is a cyclotide that has been identified in Hybanthus floribundus, a plant belonging to the Violaceae family. uq.edu.aunih.gov The discovery of this compound, along with other cyclotides like Hyfl A and Hyfl C from the same plant, contributed to understanding the diversity of cyclotides within Australian Hybanthus species. nih.gov
This compound is classified as a bracelet cyclotide. uq.edu.au Its sequence, GSPIQCAETCFIGKCYTEELGCTCTAFLCMKN, reveals the conserved cysteine residues involved in forming the cyclic cystine knot. uq.edu.auntu.edu.sg Notably, research on this compound and Hyfl C revealed amino acid substitutions previously uncommon in cyclotides, such as the presence of a Gln and Met in loop 6, a Lys in loop 2, and tandem Glu residues in loop 3. nih.gov The presence of three glutamic acid residues is an unusual feature, as most cyclotides contain only one conserved Glu residue. researchgate.net this compound is one of only a few cyclotides identified to date with this unique amino acid composition, including cliotide T2, tricyclon B, and viba 14. researchgate.net
The sequence of this compound is similar to Hyfl C, with a key difference in the residue at the second position (Ser in this compound vs. Pro in Hyfl C). uq.edu.auntu.edu.sg Interestingly, the methionine residue in this compound was found exclusively in its oxidized state in the study where it was sequenced, while both oxidized and unmodified forms were observed for Hyfl C. nih.gov The presence of the tripeptide sequence AET in loop 1 of this compound is also considered novel. nih.gov
The identification of such sequence variations in cyclotides like this compound highlights the significant tolerance of the cyclic cystine knot framework to amino acid substitutions, reinforcing its potential as a scaffold for protein engineering and drug design applications. nih.gov
| Cyclotide | Subfamily | Sequence | Key Features |
| This compound | Bracelet | GSPIQCAETCFIGKCYTEELGCTCTAFLCMKN | Gln and Met in loop 6, Lys in loop 2, tandem Glu in loop 3, AET in loop 1. nih.gov |
| Hyfl C | Bracelet | GSPRQCAETCFIGKCYTEELGCTCTAFLCMKN | Gln and Met in loop 6, Lys in loop 2, tandem Glu in loop 3. nih.gov |
| Kalata B1 | Möbius | GVPGPNGCSPTGANCSYPVCRNGLRCYTESCVGRN | Pro in loop 5 causing backbone twist. nih.govdiva-portal.orgoup.com |
| MCoTI-I | Trypsin Inhibitor | GGVCPKILQRCRRDSDCPGACICRGNGYCGSGSD | Trypsin inhibitory activity. nih.govntu.edu.sg |
Research Gaps and Future Directions in this compound Studies
Despite the identification and initial characterization of this compound, several research gaps remain. While its sequence and classification within the bracelet subfamily are established, detailed structural studies, such as high-resolution NMR or crystallographic analysis, would provide deeper insights into its three-dimensional structure and the precise arrangement of its loops and disulfide bonds. This is particularly relevant given the unusual amino acid substitutions present in this compound.
Furthermore, while cyclotides are known for diverse biological activities, specific research into the bioactivity profile of this compound is limited in the provided search results. Exploring its potential insecticidal, antimicrobial, cytotoxic, or other activities would be a crucial area for future research, especially considering the host defense roles often attributed to cyclotides in plants. researchgate.netnih.govuq.edu.aupsu.edufrontiersin.orgijsred.comnih.gov
Understanding the biosynthesis of this compound within Hybanthus floribundus, including the processing of its precursor protein, could also provide valuable information for potential recombinant production or synthetic strategies.
Finally, given the potential of the cyclic cystine knot scaffold for drug design, further studies on modifying this compound or grafting active sequences onto its stable framework could explore its therapeutic potential. However, this would require a more comprehensive understanding of its structure-activity relationships.
Addressing these gaps through further structural, functional, and biosynthetic studies will be essential to fully understand the unique properties and potential applications of this compound within the diverse family of cyclotides.
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
GSPIQCAETCFIGKCYTEELGCTCTAFLCMKN |
Origin of Product |
United States |
Isolation and Primary Characterization Methodologies for Hyfl B
Advanced Chromatographic Techniques for Hyfl B Purification
The purification of cyclotides from complex plant matrices, which contain a wide array of other peptides, proteins, and secondary metabolites, typically involves multiple chromatographic steps contractlaboratory.com. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a routinely used technique for the separation, purification, and quantification of cyclotides from plant extracts google.comcontractlaboratory.comdiva-portal.orgresearchgate.netmdpi.comresearchgate.netnih.govchemrxiv.org.
The isolation of Hyfl A-C from H. floribundus involved extracting bulk plant material and purifying it to yield chromatographically pure cyclotides nih.gov. While the specific details of the chromatographic gradient used for this compound purification are not explicitly detailed in all search results, RP-HPLC is consistently highlighted as a key purification step for cyclotides from Hybanthus species and other plant sources nih.govgoogle.comdiva-portal.orgmdpi.comresearchgate.netnih.govchemrxiv.org. Cyclotides often exhibit late elution under standard RP-HPLC conditions, a characteristic used in their initial identification and distinction from other plant compounds uq.edu.auresearchgate.net.
Other chromatographic techniques are also relevant in protein and peptide purification and can be part of a comprehensive cyclotide isolation strategy. Solid-phase extraction (SPE) is often used as an initial step for sample preparation to remove polar compounds contractlaboratory.comresearchgate.net. Hydrophobic interaction chromatography (HIC), while distinct from RP-HPLC, is also based on hydrophobic interactions and can be used for protein purification under milder, non-denaturing conditions, often serving as an orthogonal method to RP-HPLC tosohbioscience.comchromatographyonline.comualberta.ca. Gel permeation chromatography and ion-exchange chromatography are additional techniques employed in protein purification protocols nih.gov. A typical cyclotide purification process often involves solvent extraction, SPE, and multiple rounds of RP-HPLC to achieve high purity contractlaboratory.com.
Mass Spectrometric Approaches for this compound Sequence Elucidation
Mass spectrometry (MS) is considered a gold-standard technique for the identification and characterization of cyclotides, providing crucial information about their molecular weight and amino acid sequence uq.edu.aucontractlaboratory.comdiva-portal.orgnih.govchemrxiv.orgfrontiersin.orgresearchgate.net. MALDI-TOF MS and ESI-MS are commonly employed ionization techniques contractlaboratory.com.
The sequence of this compound was determined using tandem mass spectrometry (MS/MS) analysis nih.gov. To obtain sequence information from cyclotides using MS/MS, their disulfide bonds must typically be reduced, and the peptide linearized diva-portal.orgnih.govchemrxiv.orgfrontiersin.org. This is commonly achieved by reduction with agents like dithiothreitol (B142953) (DTT) followed by alkylation of the free thiol groups, for example, with iodoacetamide (B48618) diva-portal.orgnih.govchemrxiv.orgfrontiersin.org. This reduction and alkylation step also helps confirm the presence of six cysteine residues (three disulfide bonds) by the characteristic mass shift diva-portal.orgnih.govchemrxiv.orgfrontiersin.org.
Following linearization, enzymatic digestion using site-specific proteases such as endoprotease GluC, trypsin, and chymotrypsin (B1334515) is performed to generate smaller peptide fragments uq.edu.aunih.govchemrxiv.orgfrontiersin.orgresearchgate.net. These fragments are then subjected to MS/MS analysis. The fragmentation patterns, particularly the b-ion and y-ion series, allow for the de novo interpretation of the amino acid sequence nih.govchemrxiv.orgfrontiersin.org. The integration of sequence data obtained from digests with different enzymes helps in achieving full sequence coverage and distinguishing between isobaric amino acids like leucine (B10760876) and isoleucine or glutamine and lysine (B10760008) uq.edu.aunih.govchemrxiv.orgfrontiersin.orgresearchgate.net.
The amino acid sequence of this compound has been reported as GSPIQCAETCFIGKCYTEELGCTCTAFLCMKN google.comnih.govntu.edu.sggoogle.com. This sequence, determined through MS-based sequencing, revealed unique amino acid substitutions previously unseen in other cyclotides at the time of its discovery, such as a Gln and Met in loop 6, Lys in loop 2, and tandem Glu residues in loop 3 nih.gov. The Met residue in this compound was notably found only in its oxidized state nih.gov.
Spectroscopic Analysis in the Initial Identification of this compound
While mass spectrometry and chromatography are paramount for the initial identification and purification based on mass and separation characteristics, spectroscopic methods provide valuable information for structural characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique used to determine the detailed 3D structure of cyclotides, including their folding patterns, disulfide bond connectivity, and conformational dynamics uq.edu.auuq.edu.aucontractlaboratory.comdiva-portal.org. Although not typically used for initial identification in the same way as MS or HPLC, NMR is crucial for the complete structural characterization of novel cyclotides once they have been isolated and their sequence determined.
UV-Vis spectroscopy is often used in conjunction with chromatography, particularly RP-HPLC, to detect peptides eluting from the column, typically by monitoring absorbance at 280 nm due to the presence of aromatic amino acids frontiersin.org. This provides a means to track the purification process. Infrared (IR) spectroscopy can be used to identify functional groups within molecules researchgate.net, but its primary role in the initial identification of a novel peptide like this compound is less direct compared to MS. Therefore, while spectroscopic methods, particularly NMR, are vital for in-depth structural analysis of cyclotides, MS and chromatography are the primary tools for initial identification and isolation based on mass and separation properties.
Methodological Advancements in Cyclotide Isolation from Plant Sources
Significant advancements have been made in the methodologies for isolating cyclotides from plant sources, improving efficiency and enabling the discovery of novel cyclotides. Early methods for extraction and fractionation were often time- and resource-intensive diva-portal.org.
Modern approaches frequently integrate liquid chromatography with mass spectrometry (LC-MS) for the rapid screening and analysis of plant extracts for the presence of cyclotides uq.edu.audiva-portal.orgmdpi.comresearchgate.net. This allows for the detection of cyclotide-like molecules based on their characteristic mass range (typically 2.5-4.5 kDa) and chromatographic behavior (late elution on RP-HPLC) uq.edu.auresearchgate.net.
Improved extraction protocols, including optimized solvent extraction and the use of solid-phase extraction, contribute to more efficient recovery of cyclotides from complex plant matrices contractlaboratory.comdiva-portal.orgresearchgate.net. Techniques like ammonium (B1175870) sulfate (B86663) precipitation can also be used to enhance cyclotide content before chromatographic purification researchgate.netresearchgate.net.
Beyond traditional isolation from plant material, advancements in molecular biology have enabled the identification of cyclotide sequences through the screening of cDNA clones encoding cyclotide precursors diva-portal.org. This provides a complementary method for discovering novel cyclotide sequences and offers insights into their biosynthesis diva-portal.org. More recent technological innovations include the use of droplet-based microfluidics for high-throughput screening and integrated microfluidic systems for separation and detection contractlaboratory.com. Furthermore, artificial intelligence and machine learning are being explored to predict cyclotide-like sequences from genomic data and accelerate the discovery pipeline contractlaboratory.com. These advancements collectively enhance the speed, efficiency, and scope of cyclotide discovery and isolation from diverse plant sources.
Comparative Analysis of this compound Isolation Protocols
While a direct comparative analysis of different isolation protocols specifically for this compound is not detailed in the provided search results, the literature highlights the general strategies employed for cyclotide isolation from Hybanthus species and other plants. The isolation of this compound from H. floribundus followed a typical approach involving extraction and purification to obtain chromatographically pure peptides nih.gov.
The standard workflow for cyclotide isolation generally involves initial extraction (often aqueous or solvent-based), followed by enrichment steps like SPE or precipitation, and then multiple stages of chromatography, predominantly RP-HPLC, for purification contractlaboratory.comdiva-portal.orgresearchgate.netmdpi.comresearchgate.net. Variations exist in the specific solvents used for extraction, the types of stationary phases in chromatography, and the gradients employed, which can be optimized depending on the plant source and the specific cyclotides of interest.
Comparative studies often focus on analyzing the cyclotide content and diversity across different plant species or subspecies using established peptidomics workflows, which involve standardized extraction, chromatography (LC-MS), and mass spectrometry for characterization nih.govfrontiersin.org. For instance, comparative analysis of Allexis species revealed similar mass signals and HPLC peak patterns, indicating the presence of conserved peptides frontiersin.org. The successful isolation and characterization of this compound using these established methods underscore the effectiveness of the general protocols developed for cyclotide research. The continuous refinement of these methodologies, driven by technological advancements (Section 2.4), aims to improve yield, purity, and the ability to discover less abundant or novel cyclotides.
Molecular Architecture and Structural Determinants of Hyfl B
High-Resolution Structural Elucidation of Hyfl B
High-resolution structural determination techniques are essential for understanding the precise three-dimensional arrangement of atoms within a molecule like this compound. While detailed, specific high-resolution structural data solely for this compound is not extensively detailed in the immediately available literature, general methods applied to cyclotides provide insight into how this compound's structure would be determined and characterized.
X-ray crystallography provides atomic-resolution details of a molecule's structure in the solid state (crystal form). rcsb.orgaip.orgresearchgate.netresearchgate.netnih.govmdpi.com Obtaining diffraction-quality crystals of cyclotides has historically been challenging. nih.govmdpi.com However, recent advancements, including techniques like racemic crystallography, have facilitated the determination of cyclotide crystal structures. nih.govresearchgate.netmdpi.com X-ray crystallography can confirm the cyclic backbone and disulfide bond connectivity, and delineate stabilizing features such as hydrogen bond networks. nih.govmdpi.com The first crystal structure of a cyclotide, varv F, was determined by X-ray crystallography at 1.8 Å resolution, confirming the cystine knot topology. nih.gov While a specific X-ray crystal structure for this compound was not found in the search results, these studies on other cyclotides demonstrate the valuable, complementary information that X-ray crystallography provides to NMR in fully characterizing cyclotide structures. nih.govresearchgate.netnih.govmdpi.com
Disulfide Bond Topology and the Cyclic Cystine Knot Configuration in this compound
A hallmark of this compound and other cyclotides is the presence of three disulfide bonds formed between six conserved cysteine residues. xiahepublishing.comnih.govuq.edu.auebi.ac.ukmdpi.comresearchgate.netmdpi.comnih.govresearchgate.netresearchgate.netbohrium.comresearchgate.netuq.edu.augoogle.comrsc.orgwikipedia.orgwikipedia.org These disulfide bonds are arranged in a specific, interlocking fashion known as the cyclic cystine knot (CCK). xiahepublishing.comnih.govuq.edu.auebi.ac.ukmdpi.comresearchgate.netmdpi.comnih.govresearchgate.netresearchgate.netresearchgate.netuq.edu.augoogle.comrsc.orgwikipedia.orgwikipedia.org In the CCK motif, two disulfide bonds and the connecting polypeptide segments form a ring that is threaded by the third disulfide bond. uq.edu.auebi.ac.ukresearchgate.netuq.edu.auwikipedia.orgwikipedia.org The typical disulfide connectivity in cyclotides is CysI-CysIV, CysII-CysV, and CysIII-CysVI, where the Roman numerals indicate the order of cysteine residues in the linear sequence. nih.govmdpi.comnih.govresearchgate.netuq.edu.au This knotted topology, combined with the head-to-tail cyclization of the peptide backbone, creates an exceptionally stable and rigid molecular framework. xiahepublishing.comnih.govuq.edu.auebi.ac.ukmdpi.comresearchgate.netmdpi.comnih.govresearchgate.netresearchgate.net The disulfide bonds are critical for maintaining the structural integrity of this compound and contributing to its resistance to thermal, chemical, and enzymatic degradation. xiahepublishing.comnih.govuq.edu.auebi.ac.ukmdpi.comresearchgate.netmdpi.comnih.govresearchgate.netresearchgate.net
Conformational Dynamics and Stability of this compound
The cyclic cystine knot structure provides cyclotides, including this compound, with remarkable conformational robustness and stability. xiahepublishing.comnih.govuq.edu.auebi.ac.ukmdpi.comresearchgate.netmdpi.comnih.govresearchgate.netresearchgate.net This inherent stability is a key feature that distinguishes cyclotides from many linear peptides.
Computational simulations, such as molecular dynamics (MD) simulations, are valuable tools for studying the folding processes, flexibility, and dynamic behavior of proteins and peptides. researchgate.netnih.govfrontiersin.orgaip.orgrsc.orgacs.orgbiorxiv.orgscienceopen.comfrontiersin.orgnih.govnih.govfigshare.com MD simulations can provide insights into the conformational landscape of a molecule and how it interacts with its environment. frontiersin.orgrsc.orgacs.orgbiorxiv.orgscienceopen.comfrontiersin.orgnih.govnih.govfigshare.com Studies utilizing MD simulations on various cyclotides have explored their interactions with lipid membranes and the stability of their structures in different environments. frontiersin.orgrsc.orgacs.orgbiorxiv.orgscienceopen.comfrontiersin.orgnih.govnih.govfigshare.com These simulations have shown that the cyclotide fold remains largely stable, even upon interaction with membranes. frontiersin.orgrsc.orgacs.org While specific MD simulations focused solely on the folding and flexibility of this compound were not found in the provided search results, the application of these techniques to other cyclotides suggests their utility in understanding the dynamic properties of this compound's robust structure. frontiersin.orgrsc.orgacs.orgbiorxiv.orgscienceopen.comfrontiersin.orgnih.govnih.govfigshare.com
Influence of Amino Acid Residues on this compound's Tertiary and Quaternary Structures
The specific amino acid residues within the this compound sequence, particularly those located in the loops between the conserved cysteine residues, play a crucial role in shaping its tertiary structure. The tertiary structure refers to the complete three-dimensional conformation of the single polypeptide chain, including the spatial arrangement of its side chains fishersci.nofishersci.fi. Interactions between the R-groups (side chains) of the amino acids, such as hydrogen bonds, ionic bonds, hydrophobic interactions, and disulfide bonds, stabilize this structure fishersci.ptfishersci.co.uk.
This compound contains several amino acid substitutions that are considered novel compared to previously characterized cyclotides. These include the presence of Glutamine (Gln) and Methionine (Met) in loop 6, Lysine (B10760008) (Lys) in loop 2, and tandem Glutamic acid (Glu) residues in loop 3 uni.lu. The properties of these specific amino acids influence the folding and stability of this compound. For instance, polar residues like Glutamine, Lysine, and Glutamic acid can form hydrogen bonds and ionic interactions, while the more hydrophobic Methionine can contribute to hydrophobic core formation fishersci.fidsmz.de. The presence of these unique residues in specific loops likely contributes to distinct structural nuances of this compound compared to other cyclotides. Notably, the Methionine residue in this compound has been observed exclusively in its oxidized state, which could further influence the peptide's conformation and properties uni.lu.
Quaternary structure, in the context of proteins, refers to the arrangement of multiple polypeptide chains (subunits) that assemble to form a functional protein complex fishersci.nofishersci.fi. As this compound exists as a single, cyclic peptide chain, it does not possess a quaternary structure in the conventional sense fishersci.ptfishersci.co.ukfishersci.nofishersci.fidsmz.de. Its functional form is derived from its stable tertiary structure.
Structure-Activity Relationship (SAR) Studies on this compound Analogs
Structure-Activity Relationship (SAR) studies are instrumental in understanding how modifications to a compound's chemical structure affect its biological activity. For peptides like this compound, SAR studies on its analogs would involve systematic alterations to the amino acid sequence, cyclization pattern, or disulfide bond arrangement to probe their impact on desired activities.
Given that cyclotides, with their stable CCK motif, are recognized for their potential in drug design uni.lu, SAR studies on this compound analogs would likely focus on identifying key residues or structural motifs responsible for specific biological effects. Potential areas of investigation in SAR studies on this compound analogs could include:
Cysteine Framework Alterations: While the CCK is highly conserved, modifications to the cysteine residues or the disulfide bond connectivity could be explored, although this is a more complex undertaking due to the importance of the knot for stability.
Residue Substitutions: Substituting specific amino acids with others of different properties (e.g., polar to non-polar, charged to uncharged) could elucidate the role of individual residues in mediating interactions with biological targets. The observed oxidized state of the Methionine in this compound suggests that the oxidation state of this residue could also be a point of investigation in SAR.
Biosynthesis and Genetic Regulation of Hyfl B
Identification of Precursor Proteins and Encoding Genes for Hyfl B
Cyclotides are synthesized as linear precursor proteins. These precursors typically consist of a signal peptide for translocation into the endoplasmic reticulum, a propeptide region, the mature cyclotide domain, and a short hydrophobic tail nih.gov. The mature this compound sequence is embedded within such a precursor protein. Studies on cyclotide biosynthesis in plants, including those in the Violaceae family, have utilized techniques like reverse transcription PCR and sequencing of cyclotide precursor mRNA to identify the genes encoding these peptides nih.gov. For this compound, its sequence (GSPIQCAETCFIGKCYTEELGCTCTAFLCMKN) has been determined, which is derived from a larger precursor nih.govgoogle.comgoogle.com. The genes encoding cyclotide precursors are found in small families and exhibit differential expression patterns plos.org.
Enzymatic Machinery Involved in this compound Cyclization and Disulfide Bond Formation
The cyclization of the linear precursor peptide and the formation of disulfide bonds are critical steps in the maturation of this compound. The head-to-tail cyclization, which forms the cyclic backbone, is catalyzed by asparaginyl endopeptidases (AEPs), also known as plant asparaginyl ligases (PALs) ntu.edu.sg. These enzymes are capable of both peptide cleavage and transpeptidation, facilitating the ligation of the N- and C-termini of the mature cyclotide domain ntu.edu.sg. Disulfide bond formation, which establishes the cyclic cystine knot motif, is mediated by enzymes of the protein disulfide isomerase (PDI) family within the endoplasmic reticulum nih.gov. The CCK motif in cyclotides involves three disulfide bonds nih.govacs.org.
Post-Translational Modifications and Maturation Pathways of this compound
The maturation pathway of this compound involves several post-translational modifications. Following synthesis as a precursor protein, the signal peptide is cleaved upon entry into the endoplasmic reticulum. The propeptide regions flanking the mature cyclotide domain are then removed by proteolytic cleavage, primarily catalyzed by AEPs ntu.edu.sg. Concurrently or subsequently, the head-to-tail cyclization occurs, catalyzed by the same or related AEPs ntu.edu.sg. Disulfide bonds are formed between conserved cysteine residues within the mature domain, a process facilitated by PDIs nih.gov. This compound contains six cysteine residues that form three disulfide bonds, characteristic of cyclotides nih.govgoogle.com. An interesting observation for this compound is the detection of an oxidized methionine residue, suggesting potential oxidative modifications beyond disulfide bond formation can occur during maturation nih.gov. Post-translational modifications are crucial for regulating protein activity, stability, and localization nih.govnih.govabcam.com.
Transcriptomic and Proteomic Analysis of this compound Expression in Native Plants
Transcriptomic and proteomic analyses have been employed to study cyclotide expression in native plants, including Hybanthus species nih.govuq.edu.auresearchgate.netacs.org. These approaches help in identifying cyclotide precursor genes and understanding their expression levels in different tissues and at various developmental stages nih.govacs.org. For Hybanthus floribundus, transcriptomic analysis has aided in the discovery of various cyclotide sequences, including Hyfl variants nih.gov. Proteomic analysis, often involving mass spectrometry, is used to identify and quantify the mature cyclotide peptides present in plant extracts nih.govacs.orgbiorxiv.org. Variations in cyclotide profiles have been observed between individual plants and different tissues within the same plant, suggesting that expression can be influenced by genetic factors and environmental conditions nih.gov.
Data on the relative abundance of different Hyfl cyclotides in Hybanthus floribundus subspecies floribundus can be illustrated as follows, based on detection through LC-MS analysis nih.gov:
| Cyclotide | Detection in H. floribundus subsp. floribundus |
| Hyfl A | Detected (indicated by peak) nih.gov |
| This compound | Detected (indicated by peak) nih.gov |
| Hyfl C | Detected (indicated by peak) nih.gov |
Note: The table represents qualitative detection based on LC-MS peaks indicated in the source nih.gov. Quantitative data on expression levels would require specific experimental results not detailed in the provided snippets.
Phylogenetic and Evolutionary Considerations of this compound Biosynthetic Pathways
Phylogenetic analysis of cyclotide precursors has provided insights into the evolutionary history of these peptides and their biosynthetic pathways ntu.edu.sgresearchgate.netntu.edu.sg. Studies have shown that cyclotides are found in several plant families, notably the Violaceae and Rubiaceae, suggesting either a common ancestry or horizontal gene transfer events nih.gov. The conservation of key enzymatic machinery, such as AEPs involved in cyclization, across different cyclotide-producing species indicates a shared evolutionary origin for core biosynthetic steps ntu.edu.sg. Phylogenetic analysis of AEPs and cyclotide precursors from various plant species helps to trace the diversification of cyclotide sequences and the evolution of their complex biosynthetic pathways ntu.edu.sgresearchgate.net. The presence of similar cyclotide subfamilies (bracelet, Möbius, and trypsin inhibitor) across geographically distinct regions suggests that the basic biosynthetic routes are conserved uq.edu.au.
Chemical Synthesis and Engineered Production of Hyfl B and Analogs
Solid-Phase Peptide Synthesis Strategies for Hyfl B
Solid-Phase Peptide Synthesis (SPPS) is a widely utilized technique for the chemical synthesis of peptides, including cyclotides and their analogs. This method involves the stepwise assembly of amino acids onto a solid support, typically a resin bead. evitachem.comyoutube.com The process generally proceeds from the C-terminus to the N-terminus of the peptide chain. youtube.com Protecting groups, such as Fluorenylmethoxycarbonyl (Fmoc) or tert-butyloxycarbonyl (Boc), are employed to prevent unwanted side reactions during the coupling of amino acids. youtube.comnih.gov
For cyclotides like this compound, SPPS allows for the controlled formation of the linear peptide precursor. After the linear sequence is assembled on the resin, it is typically cleaved from the solid support, and side-chain protecting groups are removed. youtube.comnih.gov The resulting linear peptide then undergoes a cyclization step to form the characteristic cyclic backbone. evitachem.com
While general SPPS protocols are well-established, specific strategies may be optimized for cyclotides based on their unique sequences and the presence of multiple cysteine residues that will form disulfide bonds. The efficiency of coupling steps and the choice of protecting groups are critical for achieving high yields and purity of the linear precursor.
Chemoenzymatic and Ligature-Based Approaches for this compound Cyclization
The cyclization of the linear peptide precursor is a critical step in obtaining the mature, biologically active cyclotide this compound. Both chemical and enzymatic methods can be employed for this process.
Ligature-based approaches, such as Native Chemical Ligation (NCL), have been successfully applied to the cyclization and folding of cyclotides. google.com NCL involves the chemoselective reaction between a peptide-α-thioester and an N-terminal cysteine residue, leading to the formation of a native peptide bond at the ligation site. This method allows for the synthesis of larger peptides and proteins from smaller unprotected segments. For cyclotides, intramolecular NCL can be used to cyclize the linear precursor. google.com
Chemoenzymatic synthesis offers another avenue for cyclization, particularly for precursors generated through SPPS. uq.edu.au This approach often utilizes enzymes, such as peptidases or ligases, to catalyze the formation of the peptide bond that closes the ring. uq.edu.au These enzymatic reactions can offer high specificity and efficiency under mild conditions. The choice of enzyme and reaction conditions is crucial for efficient cyclization and proper folding, including the formation of the correct disulfide bonds that define the cyclic cystine knot motif.
Intein-mediated protein splicing (PTS) and expressed protein ligation (EPL) represent powerful biomimetic approaches for cyclotide production that inherently involve ligation and cyclization. google.com These methods utilize protein splicing elements (inteins) fused to the linear cyclotide precursor. The inteins catalyze the excision of themselves from the precursor and the concomitant formation of a cyclic peptide. google.com Differences in the cyclization process between PTS and EPL methods, driven by the affinity and reaction speed of the intein fragments, can influence cyclization yields. google.com
Expression Systems for Recombinant Production of this compound
Recombinant production offers an alternative strategy for obtaining this compound and its analogs, particularly for scaling up production. This involves expressing the gene encoding the linear precursor of this compound in a suitable host organism. google.comgoogle.com The choice of expression system significantly impacts the yield, folding, and post-translational modifications of the recombinant peptide.
Prokaryotic Expression Systems for this compound Production
Prokaryotic systems, particularly Escherichia coli (E. coli), are widely used for recombinant protein production due to their rapid growth, ease of genetic manipulation, and high expression levels. google.comnih.gov For cyclotides, E. coli has been explored as an expression host. google.com However, producing disulfide-rich peptides like cyclotides in the cytoplasm of E. coli can be challenging due to the reducing environment, which can hinder proper disulfide bond formation. Strategies to overcome this include directing expression to the periplasm or using engineered E. coli strains with modified redox environments.
Recombinant production in E. coli often involves expressing the linear cyclotide precursor fused to a solubility tag or a protein splicing element (intein) to facilitate expression and subsequent cyclization. google.com Following expression, the linear precursor needs to be processed, which may involve cleavage of the fusion tag and cyclization. google.com
Eukaryotic Expression Systems for this compound Production
Eukaryotic expression systems offer advantages for producing complex peptides like cyclotides, particularly regarding proper folding and disulfide bond formation, as their cellular environments are more conducive to these processes. Eukaryotic systems explored for cyclotide production include yeast, insect baculovirus systems, mammalian cells, and plants. google.comcusabio.comacs.orgresearchgate.net
Yeast expression systems are known for their ability to produce and secrete folded, disulfide-bonded proteins. cusabio.com Insect baculovirus systems and mammalian cell cultures can also be used for recombinant peptide production, offering different advantages in terms of scalability and post-translational modifications. cusabio.com
Plant-based production platforms, ranging from stable transgenic plant lines to transient expression systems, have also been considered for cyclotides. acs.orgresearchgate.net Plant systems can offer a cost-effective and scalable method for producing cyclotides, and some plant parts may naturally accumulate these peptides. acs.org
Recombinant production of Hyfl C, a related cyclotide from Hybanthus floribundus, has been successfully demonstrated in a yeast expression system. cusabio.com This suggests the feasibility of using eukaryotic hosts for producing this compound as well.
Site-Directed Mutagenesis and Chemical Modification of this compound
Site-directed mutagenesis is a powerful technique used to introduce specific changes into the DNA sequence encoding a peptide, leading to amino acid substitutions, insertions, or deletions in the resulting protein. nih.govneb.comassaygenie.comtestbook.com This technique is invaluable for studying the structure-activity relationships of this compound and developing analogs with altered properties. By strategically modifying specific amino acid residues, researchers can investigate their roles in cyclization, folding, stability, and biological activity. neb.com For example, mutagenesis can target the conserved cysteine residues to study the impact on disulfide bond formation and knot structure or modify residues in the loops to explore changes in function. nih.govdiva-portal.org
Chemical modification of peptides involves altering the amino acid side chains or the peptide backbone through chemical reactions. This can be done post-synthesis or by incorporating modified amino acids during synthesis. Chemical modifications can be used to enhance the stability, modify the biological activity, or introduce labels for research purposes. google.com For cyclotides, chemical modifications can complement site-directed mutagenesis in generating diverse analogs with tailored properties. The observation of oxidized methionine in native this compound suggests a natural post-translational modification that could also be introduced or studied through chemical methods. nih.govscispace.com
Scalable Synthesis and Purification Methodologies for Research Applications
Developing scalable synthesis and purification methodologies is essential to provide sufficient quantities of this compound and its analogs for detailed research applications. Both chemical synthesis (SPPS) and recombinant production require efficient downstream processing to isolate the target peptide from reaction mixtures or cell cultures.
For chemically synthesized peptides, purification typically involves chromatographic techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC). diva-portal.orgchemrxiv.org RP-HPLC separates peptides based on their hydrophobicity and is commonly used for purifying synthetic peptides after cleavage and cyclization. chemrxiv.org
For recombinant production, purification strategies depend on the expression system and whether the peptide is expressed intracellularly or secreted. Methods may include cell lysis (for intracellular expression), filtration, precipitation, and various chromatography techniques (e.g., affinity chromatography, ion-exchange chromatography, size exclusion chromatography, and RP-HPLC). chemrxiv.orgtandfonline.combbrc.ingoogle.com The goal is to obtain this compound or its analogs at a high level of purity, which is critical for accurate characterization and reliable research findings. cusabio.com
Molecular Mechanisms of Hyfl B Interactions
Computational Modeling of Hyfl B-Target Complexes
Computational modeling techniques, such as molecular docking and molecular dynamics simulations, are widely employed in chemical biology to investigate the potential interactions between a compound and its biological targets. These methods can provide insights into binding affinities, interaction sites, and the dynamic behavior of the complex. In the broader context of cyclotide research, computational approaches have been utilized to model interactions with various targets, including G protein-coupled receptors (GPCRs). forschung3r.chnih.gov For instance, studies have explored the interaction of other cyclotides, such as Vodo-C1, with the cannabinoid 2 receptor (CB2R) using modeling techniques. forschung3r.chnih.gov
However, based on the currently available search results, detailed computational modeling studies specifically focused on this compound and its interactions with defined biological targets have not been found. While this compound's sequence and structural features have been characterized kahedu.edu.inforschung3r.ch, and cyclotides, in general, are being investigated for their potential to interact with targets like GPCRs forschung3r.chnih.gov, specific data derived from computational simulations or docking studies for this compound itself interacting with a particular protein or other biomolecule are not present in the consulted literature.
Advanced Analytical and Methodological Developments for Hyfl B Research
Quantitative Proteomics for Hyfl B Detection and Quantification
Quantitative proteomics plays a crucial role in identifying and quantifying the protein targets and interaction partners of this compound within a biological context. Techniques such as affinity-based chemical proteomics, often coupled with high-end quantitative mass spectrometry, enable unbiased, proteome-wide analyses of compound interactions. evotec.comnih.govmdpi.com
Methods like Stable Isotope Labeling in Cell Culture (SILAC), Tandem Mass Tag (TMT), and Isobaric Tag for Relative and Absolute Quantification (iTRAQ) are commonly employed for quantitative proteomics. mdpi.com These approaches allow for the precise determination of target proteins and can provide insights into target-specific dissociation constants. evotec.com Photoaffinity labeling coupled with mass spectrometry is another powerful chemical proteomics approach that permits the covalent capture of target proteins in live cells, aiding in the visualization of compound-target interactions and the identification of binding site locations. evotec.com
Beyond direct target identification, quantitative proteomics, including techniques like thermal proteome profiling, can monitor the effects of small molecules on protein thermal stability, enabling the discovery of new inhibitor targets and the quantitative assessment of target and off-target occupancy. worldpreclinicalcongress.comacs.org This provides a systems-level view of how this compound or its derivatives might influence protein stability and interaction networks.
High-Throughput Screening Platforms for this compound Derivative Activity
High-throughput screening (HTS) platforms are essential for the rapid evaluation of large libraries of compounds, including derivatives of this compound, to identify those with desired biological activities. medchemexpress.comevotec.com HTS involves screening thousands to millions of compounds using automated systems and previously developed biological assays. medchemexpress.comevotec.com
These platforms can utilize various assay formats, including cell-based and biochemical experiments, to assess activity against specific biological targets or cellular phenotypes. medchemexpress.com Cell-based screening is particularly valuable as it can provide data on whether a compound exhibits pharmacological activity within a cellular environment. medchemexpress.com Biochemical assays, on the other hand, are often used to measure the modulation of specific enzyme activities or molecular interactions. nih.gov
HTS campaigns aim to identify "hits" – compounds showing promising interactions or activities – which then undergo further investigation and optimization. researchgate.net Data generated from HTS, such as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values, are used to guide compound selection and understand early structure-activity relationships. plos.orgevotec.com For example, in a study screening for α-glucosidase inhibitors, HTS of synthetic compounds identified several active molecules with IC50 values in the micromolar range. plos.org
An example of data generated from HTS could be presented as follows, illustrating the activity of hypothetical this compound derivatives against a specific target:
| This compound Derivative | Assay Target | IC50 (µM) |
| This compound-D1 | Protein X | 5.2 |
| This compound-D2 | Protein X | 15.8 |
| This compound-D3 | Enzyme Y | >100 |
| This compound-D4 | Enzyme Y | 8.1 |
Note: This table presents hypothetical data for illustrative purposes based on the type of data generated in HTS studies plos.org.
Advanced Imaging Techniques for Visualizing this compound-Cellular Interactions
Advanced imaging techniques provide a visual understanding of how this compound interacts with cells and its localization within cellular structures. Fluorescence microscopy is a pivotal technique, utilizing fluorescent markers to visualize specific cellular components and providing dynamic imaging of living cells. solubilityofthings.comcrownbio.comhalolabs.com Variants like live-cell imaging allow for real-time monitoring of cellular processes and responses to compounds. solubilityofthings.comhalolabs.com
Confocal microscopy enhances resolution and enables the generation of high-resolution, three-dimensional images of fluorescently labeled specimens, providing detailed views of cellular structures and the distribution of this compound within them. solubilityofthings.comhalolabs.com
Super-resolution imaging techniques, such as Single-Molecule Localization Microscopy (SMLM), push the boundaries of resolution, allowing researchers to visualize individual molecules and study protein interactions and dynamics within cells with nanoscale precision. numberanalytics.com Correlative light and electron microscopy (CLEM) combines the molecular specificity of fluorescence microscopy with the high-resolution ultrastructural detail of electron microscopy, enabling the localization of fluorescently labeled molecules like this compound within the broader cellular architecture. nih.gov High Content Imaging (HCI) combines automated microscopy and image analysis to capture multi-dimensional views of cellular states in response to compounds, accelerating screening and providing insights into cellular behaviors. crownbio.com
Development of Novel Assays for Assessing this compound's Molecular Activities
Developing novel, specific assays is crucial for precisely measuring the various molecular activities of this compound. These assays are designed to quantify the compound's effects on specific biological processes or targets, whether in vitro or within a cellular context. nih.govfrontiersin.org
Target-based screening often relies on in vitro biochemical or biophysical assays that measure the direct interaction between a compound and its target, or the compound's ability to modulate target activity. frontiersin.org Examples include enzyme inhibition assays, receptor binding assays, or assays measuring protein-protein interactions. nih.govfrontiersin.org These assays can utilize various detection methods, such as colorimetric, fluorometric, or bioluminescent readouts, chosen for their sensitivity and suitability for high-throughput formats. researchgate.netnih.govfrontiersin.org
Cell-based assays are also vital, providing a more physiologically relevant context to assess this compound's activity. frontiersin.org These can range from simple cell viability or proliferation assays to more complex assays measuring the modulation of specific intracellular signaling pathways or cellular functions. frontiersin.org For instance, assays measuring glucose uptake or insulin (B600854) secretion can assess a compound's impact on metabolic processes. nih.gov The development of novel assays tailored to the unique structural features and predicted functions of this compound, such as its potential as a cyclotide, would be essential for characterizing its specific molecular mechanisms. chemrxiv.org
Integration of Omics Data for Comprehensive this compound Mechanistic Understanding
Integrating data from multiple omics layers is a powerful strategy for gaining a comprehensive understanding of this compound's mechanism of action and its effects on biological systems. nih.govgenexplain.commdpi.comnygen.io Single-omics approaches (e.g., genomics, transcriptomics, proteomics, metabolomics) provide valuable but often isolated snapshots of cellular changes. nygen.io By integrating data from these different levels, researchers can uncover the intricate interplay between molecular layers and gain a more holistic view. genexplain.comnygen.io
Multi-omics integration can help to:
Identify and validate drug targets by cross-validating findings across complementary molecular layers. nygen.io
Elucidate precise mechanisms of action by linking changes at the genomic or transcriptomic level to alterations in protein expression, post-translational modifications (as potentially studied by quantitative proteomics), and metabolic profiles. genexplain.commdpi.comnygen.io
Identify key drivers or "master regulators" of cellular responses that might be missed by single-omics analyses. genexplain.com
Provide a systems-level perspective that can reveal how this compound perturbs interconnected biological pathways and networks. genexplain.comnygen.io
Computational approaches, including machine learning techniques and bioinformatic tools, are essential for integrating and analyzing complex multi-omics datasets. nih.govrsc.org These methods can help generate hypotheses about this compound's mechanism of action for subsequent experimental validation. nih.govrsc.org By combining transcriptomics data (changes in gene expression), proteomics data (changes in protein levels and modifications), and metabolomics data (changes in metabolite concentrations), researchers can build a more complete picture of the cellular response to this compound treatment. genexplain.commdpi.comnygen.io
Biotechnological and Research Applications of Hyfl B As a Molecular Scaffold
Hyfl B as a Template for Peptide Engineering and Design
The concept of epitope grafting involves transplanting a bioactive peptide sequence from a protein of interest onto a stable molecular scaffold like this compound. nih.gov This approach aims to confer the biological activity of the epitope to the scaffold, while the scaffold provides enhanced stability and bioavailability. The loops of cyclotides are amenable to such modifications. While the principle is well-established for other cyclotides, specific examples of functional epitopes being successfully grafted onto the this compound framework are not extensively documented in peer-reviewed literature.
Table 1: Potential Functional Epitopes for Grafting onto a Cyclotide Scaffold like this compound (Conceptual)
| Epitope Class | Example Peptide | Original Target | Potential Application |
| Anti-cancer | LyP-1 | p32 protein | Tumor targeting |
| Cell-penetrating | Tat (48-60) | HIV-1 Tat protein | Intracellular delivery |
| Receptor binding | RGD motif | Integrins | Modulating cell adhesion |
This table is conceptual and illustrates the types of epitopes that could be grafted onto a stable cyclotide scaffold such as this compound.
The structural information from this compound can inform the de novo design of macrocyclic peptides with tailored properties. By understanding the sequence and structural determinants of this compound's stability, researchers can computationally design novel macrocycles with potentially enhanced stability, solubility, or target affinity. nih.gov These synthetic peptides might retain the desirable scaffold properties of this compound while incorporating non-natural amino acids or other chemical modifications to further improve their pharmaceutical characteristics. Research specifically detailing the design of macrocyclic peptides inspired directly by the this compound sequence is not yet prominent in the literature.
Applications of this compound in Chemical Biology and Probe Development
Harnessing this compound for Targeted Molecular Delivery Systems (conceptual, non-clinical)
Conceptually, the this compound scaffold could be utilized in the development of targeted molecular delivery systems. nih.govmdpi.com By grafting a targeting moiety (e.g., a peptide that binds to a specific cell surface receptor) onto the this compound framework, it could theoretically be used to deliver a payload, such as a small molecule drug or a diagnostic agent, to a specific cell or tissue type. The inherent stability of the cyclotide scaffold would be beneficial for maintaining the integrity of the delivery system in biological fluids. This remains a conceptual application for this compound, as no specific non-clinical studies have been published.
Role of this compound in Fundamental Understanding of Peptide-Protein Interactions
The rigid and well-defined structure of this compound could serve as a model system for studying the principles of peptide-protein interactions. nih.govyoutube.comchemrxiv.org By systematically modifying the amino acid residues in the loops of this compound and assessing their binding to various protein targets, researchers could gain insights into the energetic contributions of individual residues to binding affinity and specificity. The constrained conformation of the scaffold would reduce the conformational entropy changes upon binding, simplifying the interpretation of binding data. While this is a valid theoretical application, specific studies employing this compound for this purpose have not been identified.
Future Prospects for this compound in Biomedical Research Tools (conceptual, non-clinical)
The future prospects for this compound in biomedical research will likely depend on more extensive characterization and engineering studies. As a stable and modifiable scaffold, its potential is significant. Future research could focus on:
Systematic Grafting Studies: Exploring the tolerance of the this compound framework to a wide range of bioactive epitopes.
Development of this compound-based Libraries: Creating combinatorial libraries of this compound variants to screen for novel biological activities.
High-Resolution Structural Studies: Determining the three-dimensional structures of engineered this compound peptides in complex with their targets to guide further design efforts.
In Vitro and Cell-Based Assays: Evaluating the efficacy of this compound-based constructs in relevant biological assays.
These conceptual future directions could pave the way for the development of novel this compound-based research tools and therapeutic leads.
Conclusion and Future Perspectives in Hyfl B Research
Synthesis of Key Findings on Hyfl B's Structure and Function
Structural analysis has revealed the amino acid sequence of this compound, identifying it as a bracelet cyclotide nih.govuq.edu.auntu.edu.sggoogle.com. A notable characteristic of this compound is the presence of a methionine residue in loop 6, a feature that is unusual among cyclotides nih.govcore.ac.uk. Furthermore, this compound contains a lysine (B10760008) residue in loop 2 and tandem glutamic acid residues in loop 3, contributing to its distinct composition. It is also one of the few cyclotides identified to contain three glutamic acid residues chemrxiv.orgnih.gov. The tripeptide sequence AET in loop 1 of this compound is considered novel compared to the more commonly observed GES, GET, or AES sequences in this conserved region nih.gov. Interestingly, the methionine residue in isolated this compound has been detected exclusively in its oxidized form nih.govcore.ac.uk.
While specific biological functions solely attributed to this compound are still under detailed investigation, research on cyclotides as a class provides context for its potential activities. Cyclotides are known for their exceptional stability, resistance to thermal, chemical, and enzymatic degradation, which is conferred by their cyclic backbone and rigid CCK structure nih.govgoogle.comuq.edu.au. They are believed to function in plants as defense agents, primarily against insects, and their mechanism of action is thought to involve the disruption of biological membranes nih.gov. The unique structural elements of this compound may influence its specific interactions with membranes or other biological targets, potentially leading to distinct functional profiles compared to other cyclotides.
Outstanding Questions in this compound Biochemistry and Molecular Biology
The precise molecular targets and mechanisms of action of this compound at the cellular level require further investigation. While membrane disruption is a general mechanism for many cyclotides, the specific lipids or proteins that this compound interacts with, and how these interactions translate into biological effects, are not yet fully understood. The biosynthetic pathway leading to the cyclization and disulfide bond formation of this compound, including the potential enzymatic machinery involved and the factors influencing methionine oxidation, presents another area for in-depth study.
Emerging Technologies for Advancing this compound Research
Advancements in various technologies are poised to significantly enhance this compound research. High-resolution mass spectrometry techniques, such as native MS and ion mobility MS, can provide deeper insights into the post-translational modifications and conformational heterogeneity of this compound chemrxiv.orgnih.govdiva-portal.orguq.edu.au. Nuclear Magnetic Resonance (NMR) spectroscopy and potentially Cryo-Electron Microscopy (Cryo-EM), especially when studying membrane interactions, can offer detailed structural information and dynamics diva-portal.orguq.edu.au.
Improved methods for chemical synthesis and recombinant expression of cyclotides are crucial for producing sufficient quantities of this compound and its structural variants for detailed biochemical and functional studies chemrxiv.orgnih.govuq.edu.aunih.gov. Chemoenzymatic approaches may also play a role in the efficient production of this compound uq.edu.au. Furthermore, the application of bioinformatics and machine learning tools, similar to those used for predicting cyclotide structures, can aid in predicting the potential functions and interactions of this compound based on its unique sequence and structural features chemrxiv.org. High-throughput screening platforms for evaluating peptide-membrane interactions and other potential biological activities will accelerate the functional characterization of this compound and its analogs.
Potential for this compound to Inform Broader Peptide Science
The study of this compound holds significant potential to inform broader peptide science, particularly concerning the structure-function relationships and evolutionary adaptability of cyclic peptides. As a cyclotide with unusual amino acid substitutions and composition, this compound serves as a valuable case study for understanding how variations within the highly stable CCK scaffold influence biological activity and stability nih.govgoogle.com. Investigating the role of the methionine residue in loop 6 and the presence of three glutamic acid residues can provide fundamental insights into the constraints and flexibility of the cyclotide structure nih.govchemrxiv.orgnih.gov.
Research into this compound's biosynthesis can shed light on the enzymatic mechanisms involved in cyclization and disulfide bond formation in cyclotides, contributing to the understanding of natural peptide synthesis pathways uq.edu.au. By comparing the properties of this compound with other cyclotides, researchers can gain a better understanding of the molecular determinants of cyclotide activity and stability, which can inform the design of novel peptide-based therapeutics and agrochemicals utilizing the cyclotide scaffold nih.govgoogle.comnih.govuq.edu.au.
Strategic Directions for Collaborative Research in Cyclotide Bioscience
Advancing the understanding of this compound and other cyclotides necessitates strategic directions for collaborative research in cyclotide bioscience. Establishing and strengthening international collaborations among botanists, natural product chemists, biochemists, structural biologists, molecular biologists, and pharmacologists is essential for a multidisciplinary approach to cyclotide discovery, characterization, and application.
Collaborative efforts could focus on comprehensive biodiversity screening of Hybanthus species and other potential plant sources to uncover the full spectrum of Hyfl cyclotides and related peptides nih.govcore.ac.uk. Developing standardized protocols for cyclotide isolation, purification, structural determination, and functional assays through collaborative networks would facilitate data comparison and accelerate research progress diva-portal.orguq.edu.au. Joint initiatives to establish publicly accessible databases containing structural, sequence, and activity data for cyclotides, including this compound, would be invaluable resources for the research community. Collaborative projects investigating the ecological roles of cyclotides in plant defense and their interactions with pests and pathogens in their natural environments would provide crucial context for understanding their biological significance. Finally, collaborative ventures exploring the potential applications of this compound and other cyclotides in areas such as drug design, agriculture, and biotechnology, leveraging the unique stability and diverse activities of this peptide family, represent a key strategic direction for the future of cyclotide bioscience nih.govgoogle.comnih.govuq.edu.au.
Q & A
Q. What experimental protocols are essential for synthesizing and characterizing Hyfl B with high reproducibility?
To ensure reproducibility, document synthesis conditions (e.g., temperature, solvents, catalysts) and purification methods (e.g., recrystallization, HPLC). Characterization should include spectroscopic data (NMR, IR) and chromatographic purity analysis. Follow journal guidelines for detailing experimental steps, such as specifying equipment models and calibration methods . For novel compounds, provide full spectral assignments and elemental analysis; for known compounds, cite prior literature .
Q. How should researchers address variability in this compound’s physicochemical properties across studies?
Systematically compare experimental conditions (e.g., pH, temperature) and analytical techniques used in conflicting studies. Use standardized reference materials and replicate experiments under controlled settings. Highlight methodological differences in publications to clarify discrepancies .
Q. What statistical methods are recommended for analyzing this compound’s bioactivity data?
Employ hypothesis-testing frameworks (e.g., t-tests, ANOVA) for comparing experimental groups. For dose-response studies, use nonlinear regression models. Adhere to NIH guidelines for preclinical research, including sample-size justification and transparency in data exclusion criteria .
Advanced Research Questions
Q. How can contradictory spectroscopic data for this compound be resolved in multi-institutional studies?
Adopt collaborative validation protocols:
Q. What strategies optimize experimental designs for studying this compound’s stability under environmental stressors?
Implement factorial designs to test interactions between variables (e.g., light, humidity). Use accelerated stability testing with high-throughput analytics (e.g., LC-MS). For degradation product identification, combine tandem mass spectrometry with isotopic labeling .
Q. How can researchers systematically identify knowledge gaps in this compound’s mechanism of action?
Conduct a scoping review using databases like PubMed and Web of Science, filtering for studies with mechanistic assays (e.g., enzyme inhibition, receptor binding). Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize unanswered questions .
Q. What methodologies ensure robust structure-activity relationship (SAR) analysis for this compound derivatives?
- Synthesize analogs with systematic modifications (e.g., substituent groups).
- Use multivariate regression to correlate structural descriptors (e.g., logP, steric bulk) with bioactivity.
- Validate models with external datasets and report confidence intervals .
Data Management and Reporting
Q. How should researchers manage and share large datasets from this compound studies?
Develop a Data Management Plan (DMP) outlining storage formats, metadata standards, and repositories (e.g., Zenodo, institutional databases). For public datasets, include README files detailing experimental variables and quality-control steps .
Q. What are best practices for presenting contradictory findings in this compound research?
Use dedicated sections in manuscripts to discuss potential sources of discrepancy (e.g., sample heterogeneity, analytical sensitivity). Provide raw data in supplementary materials and suggest follow-up experiments to resolve conflicts .
Ethical and Methodological Frameworks
Q. How can researchers align this compound studies with ethical guidelines for preclinical research?
Include ethics committee approvals, animal welfare statements (if applicable), and conflict-of-interest disclosures. Follow ARRIVE or CONSORT checklists for reporting standards .
Q. Tables for Quick Reference
| Key Analytical Techniques for this compound | Purpose |
|---|---|
| NMR Spectroscopy | Structural elucidation |
| HPLC-MS | Purity assessment, degradation analysis |
| Differential Scanning Calorimetry (DSC) | Thermal stability profiling |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
